- 2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's Disease, Journal of Medicinal Chemistry, 2022, 65(18), 12256-12272

Cas no 2092777-78-9 ((4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone)

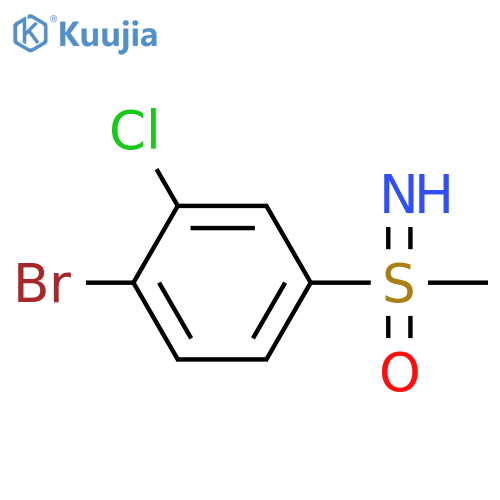

2092777-78-9 structure

Nom du produit:(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone

Numéro CAS:2092777-78-9

Le MF:C7H7BrClNOS

Mégawatts:268.55857872963

MDL:MFCD30631766

CID:5239448

(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone Propriétés chimiques et physiques

Nom et identifiant

-

- INDEX NAME NOT YET ASSIGNED

- (4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone

-

- MDL: MFCD30631766

- Piscine à noyau: 1S/C7H7BrClNOS/c1-12(10,11)5-2-3-6(8)7(9)4-5/h2-4,10H,1H3

- La clé Inchi: DBFNBLSVIXWWRW-UHFFFAOYSA-N

- Sourire: O=S(C)(C1C=C(Cl)C(Br)=CC=1)=N

Propriétés expérimentales

- Dense: 1.70±0.1 g/cm3(Predicted)

- Point d'ébullition: 330.5±52.0 °C(Predicted)

(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-308890-1g |

(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone |

2092777-78-9 | 1g |

$1019.0 | 2023-09-05 | ||

| Enamine | EN300-308890-5.0g |

(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone |

2092777-78-9 | 5.0g |

$2673.0 | 2023-02-26 | ||

| Enamine | EN300-308890-10.0g |

(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone |

2092777-78-9 | 10.0g |

$3362.0 | 2023-02-26 | ||

| Enamine | EN300-308890-1.0g |

(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone |

2092777-78-9 | 1.0g |

$1019.0 | 2023-02-26 | ||

| Enamine | EN300-308890-2.5g |

(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone |

2092777-78-9 | 2.5g |

$2110.0 | 2023-09-05 | ||

| Enamine | EN300-308890-10g |

(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone |

2092777-78-9 | 10g |

$3362.0 | 2023-09-05 | ||

| Enamine | EN300-308890-5g |

(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone |

2092777-78-9 | 5g |

$2673.0 | 2023-09-05 |

(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C

Référence

Méthode de production 2

Conditions de réaction

1.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Dichloromethane ; 5 min, rt

1.2 Reagents: Sodium periodate Solvents: Water ; 3 h, rt

2.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt

2.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C

1.2 Reagents: Sodium periodate Solvents: Water ; 3 h, rt

2.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt

2.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C

Référence

- 2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's Disease, Journal of Medicinal Chemistry, 2022, 65(18), 12256-12272

Méthode de production 3

Conditions de réaction

1.1 Reagents: Potassium ethylxanthate , Sodium nitrite , Hydrochloric acid Solvents: Water ; 1.5 h, -5 °C → 75 °C

1.2 Reagents: Potassium hydroxide Solvents: Ethanol ; overnight, heated

2.1 Reagents: Potassium carbonate Solvents: Acetone ; 5 h, rt

3.1 Reagents: N-Bromosuccinimide , Potassium tert-butoxide Solvents: Methanol ; 1.5 h, rt

4.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Dichloromethane ; 5 min, rt

4.2 Reagents: Sodium periodate Solvents: Water ; 3 h, rt

5.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt

5.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C

1.2 Reagents: Potassium hydroxide Solvents: Ethanol ; overnight, heated

2.1 Reagents: Potassium carbonate Solvents: Acetone ; 5 h, rt

3.1 Reagents: N-Bromosuccinimide , Potassium tert-butoxide Solvents: Methanol ; 1.5 h, rt

4.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Dichloromethane ; 5 min, rt

4.2 Reagents: Sodium periodate Solvents: Water ; 3 h, rt

5.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt

5.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C

Référence

- 2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's Disease, Journal of Medicinal Chemistry, 2022, 65(18), 12256-12272

Méthode de production 4

Conditions de réaction

1.1 Reagents: N-Bromosuccinimide , Potassium tert-butoxide Solvents: Methanol ; 1.5 h, rt

2.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Dichloromethane ; 5 min, rt

2.2 Reagents: Sodium periodate Solvents: Water ; 3 h, rt

3.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt

3.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C

2.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Dichloromethane ; 5 min, rt

2.2 Reagents: Sodium periodate Solvents: Water ; 3 h, rt

3.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt

3.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C

Référence

- 2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's Disease, Journal of Medicinal Chemistry, 2022, 65(18), 12256-12272

Méthode de production 5

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 5 h, rt

2.1 Reagents: N-Bromosuccinimide , Potassium tert-butoxide Solvents: Methanol ; 1.5 h, rt

3.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Dichloromethane ; 5 min, rt

3.2 Reagents: Sodium periodate Solvents: Water ; 3 h, rt

4.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt

4.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C

2.1 Reagents: N-Bromosuccinimide , Potassium tert-butoxide Solvents: Methanol ; 1.5 h, rt

3.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Dichloromethane ; 5 min, rt

3.2 Reagents: Sodium periodate Solvents: Water ; 3 h, rt

4.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt

4.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C

Référence

- 2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's Disease, Journal of Medicinal Chemistry, 2022, 65(18), 12256-12272

(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone Raw materials

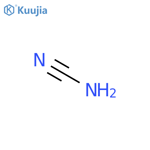

- aminoformonitrile

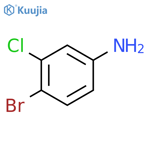

- 4-Bromo-3-chloroaniline

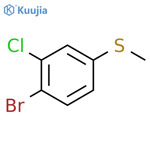

- 1-Bromo-2-chloro-4-methylsulfanyl-benzene

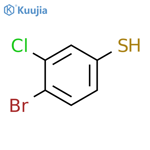

- 4-Bromo-3-chlorobenzenethiol

(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone Preparation Products

(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone Littérature connexe

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

2092777-78-9 ((4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone) Produits connexes

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 156121-15-2(2-(Methoxymethyl)morpholine)

Fournisseurs recommandés

Baoji Haoxiang Bio-technology Co.Ltd

Membre gold

Fournisseur de Chine

Lot

Wuhan brilliant Technology Co.,Ltd

Membre gold

Fournisseur de Chine

Lot

上海贤鼎生物科技有限公司

Membre gold

Fournisseur de Chine

Lot

Shanghai Aoguang Biotechnology Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Taizhou Jiayin Chemical Co., Ltd

Membre gold

Fournisseur de Chine

Lot